molecular formula C13H19N3O2 B2695588 3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonan-1-one CAS No. 2044838-01-7

3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonan-1-one

Cat. No.: B2695588
CAS No.: 2044838-01-7
M. Wt: 249.314
InChI Key: AVMZNOXAKCCQPB-UHFFFAOYSA-N
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Description

The compound “3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonan-1-one” is a derivative of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one . It has been identified as a potent covalent inhibitor against KRAS G12C, a mutated cysteine residue in the RAS protein . RAS protein plays a key role in cellular proliferation and differentiation, and its mutation is a known driver of oncogenic alternation in human cancer .


Molecular Structure Analysis

The 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety, a part of the compound, binds in the switch-II pocket of KRAS G12C as per X-ray complex structural analysis .

Scientific Research Applications

Bi-Heterocyclic Systems Synthesis

De Crescentini et al. (2016) explored the synthesis of bi-heterocyclic systems using 1,2-diaza-1,3-dienes and propargyl alcohol, leading to the formation of novel alkyl-1-oxa-7,8-diazaspiro[4.4]nona-3,8-dien-6-ones. This reaction involved a 2,3-Wittig rearrangement and produced bi-heterocyclic systems with potential in various chemical applications (De Crescentini et al., 2016).

Dipeptide Synthons Development

Suter et al. (2000) reported the synthesis of dipeptide synthons, particularly focusing on methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate. These synthons showed potential in peptide synthesis, highlighting the versatile applications of spiro-compounds in the development of novel bioactive molecules (Suter et al., 2000).

[2,3]-Wittig-Type Rearrangement Study

Crescentini et al. (2021) conducted a study on the [2,3]-Wittig-Type rearrangement of propargyl/allyl-oxy-pyrazolones, leading to the synthesis of various pyrazolone derivatives. This research underlines the chemical properties and reactivity of spiro-compounds, contributing to the understanding of their behavior in complex organic reactions (Crescentini et al., 2021).

Antimicrobial Agents Synthesis

Al-Ahmadi and El-zohry (1995) explored the synthesis of spiroheterocyclic pyrylium salts related to 1-oxa-4-thiaspiro[4.4] nonan-2-one, demonstrating significant antimicrobial activities. This application signifies the potential of spiro-compounds in developing new antimicrobial agents (Al-Ahmadi & El-zohry, 1995).

Spirocyclic Oxetane-Fused Benzimidazole

Gurry et al. (2015) described the synthesis of a spirocyclic oxetane-fused benzimidazole, showcasing the utility of spiro-compounds in creating novel fused ring systems with potential pharmacological applications (Gurry et al., 2015).

Nociceptin Opioid Peptide (NOP) Receptor Radiotracer

Zhang et al. (2014) identified a specific radiotracer for the NOP receptor, highlighting the role of spiro-compounds in the development of diagnostic tools in neuroscience and pharmacology (Zhang et al., 2014).

Spirodiamino Acid Scaffold

Dolle et al. (1999) developed a novel spirodiamino acid scaffold, indicating the applicability of spiro-compounds in combinatorial chemistry and drug discovery (Dolle et al., 1999).

Synthetic Strategies for Spiroaminals

Sinibaldi and Canet (2008) reviewed synthetic strategies for spiroaminals, compounds found in natural and synthetic products with significant biological activities. This research underscores the importance of spiro-compounds in medicinal chemistry (Sinibaldi & Canet, 2008).

Mechanism of Action

Properties

IUPAC Name

1-(1-propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-9(2)16-8-10(7-14-16)11-13(12(17)15-11)3-5-18-6-4-13/h7-9,11H,3-6H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMZNOXAKCCQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)C2C3(CCOCC3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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